2-(3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
Description
2-(3-((4-Ethoxyphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic quinoline derivative featuring a 4-oxoquinoline core modified with a 4-ethoxyphenylsulfonyl group at position 3, a fluorine atom at position 6, and an N-phenylacetamide side chain. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase inhibitory activities . The fluorine atom at position 6 likely contributes to electronic effects, modulating reactivity and binding affinity.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-2-33-19-9-11-20(12-10-19)34(31,32)23-15-28(16-24(29)27-18-6-4-3-5-7-18)22-13-8-17(26)14-21(22)25(23)30/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSPUZKZUNYILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, identified by CAS Number 866897-61-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial and cytotoxic properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 494.5 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.5 g/mol |
| CAS Number | 866897-61-2 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on chloroquine analogues has shown effectiveness against various microbial strains, suggesting potential for this compound in treating infections caused by resistant bacteria .
Case Study : In vitro tests indicated that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Cytotoxic Activity
The cytotoxic potential of the compound was assessed against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that the compound induced apoptosis in these cells, likely through the activation of caspase pathways.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF7 | 20 | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes related to cell proliferation and survival. The sulfonamide group is particularly notable for its role in enzyme inhibition, which may contribute to both antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of quinoline-based acetamides. Below is a comparative analysis:
Structural and Substituent Variations
Physicochemical and Functional Implications
Sulfonyl vs. Benzoyl Groups : The sulfonyl group (target compound, ) confers stronger electron-withdrawing effects and hydrogen-bonding capacity compared to the benzoyl group in , which may alter target binding and solubility.
Fluorine Positioning: The 6-fluoro substituent (target compound, ) is conserved, suggesting a role in modulating quinoline core electronics. In contrast, the 6-ethoxy group in increases steric bulk and lipophilicity.
N-Acetamide Modifications: The N-phenyl group (target compound) provides a planar aromatic surface for π-π interactions. N-(3,4-dimethoxyphenyl) in enhances water solubility via methoxy groups but may reduce membrane permeability .
Hypothetical Bioactivity Trends
- Target Compound : The 4-ethoxyphenylsulfonyl group may balance solubility and membrane penetration, making it suitable for oral administration.
- Compound : The 6-ethoxy group could prolong half-life but reduce aqueous solubility.
- Compound : Dual fluorine atoms might improve metabolic stability, a common strategy in drug design.
- Compound : The benzoyl group and dimethoxyphenyl could enhance binding to polar targets (e.g., kinases or GPCRs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
